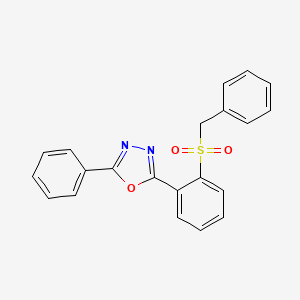

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a compound with the molecular formula C21H16N2O3S . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

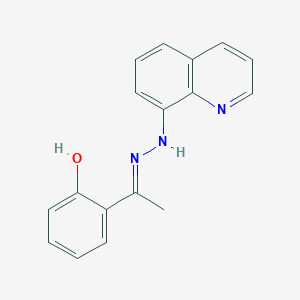

The synthesis of similar compounds involves the reaction of 2,5-bis-(2-hydroxy-lphen-yl)-1,3,4-oxadiazole with N-benzyl-2-chloro-acetamide . Another method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis

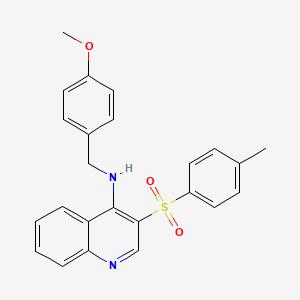

The molecular structure of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone includes a 1,3,4-oxadiazole ring, a phenyl ring, and a sulfone group .Chemical Reactions Analysis

The compound can be synthesized through a series of reactions involving phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The intermediate oxadiazole is then reacted with other compounds to yield the final product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.4 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 565 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .科学的研究の応用

- It has demonstrated diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- 2,5-disubstituted-1,3,4-oxadiazoles, a class to which this compound belongs, exhibit important biological activities. These include anti-depressive and anti-convulsive effects .

- Benzoxazole derivatives have been investigated for their herbicidal and insecticidal properties. The compound’s structure may contribute to these effects .

- Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting properties, such as electron-transfer behavior and luminescence. These applications extend to laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .

- Triazoles, including 1,3,4-oxadiazoles, play a role in bioconjugation reactions. They are essential in proteomics and DNA research, where they facilitate target-templated in situ chemistry .

- Researchers have explored various synthetic methodologies for benzoxazole derivatives using 2-aminophenol. Nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed under different reaction conditions .

Medicinal Chemistry and Drug Discovery

Anti-Depressive and Anti-Convulsive Properties

Herbicidal and Insecticidal Applications

Electron-Transfer and Luminescent Properties

Bioconjugation Reactions and Proteomics

Synthetic Strategies and Nanocatalysts

作用機序

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus, such as the one , have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .

Biochemical Pathways

1,3,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds containing the 1,3,4-oxadiazole nucleus have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .

将来の方向性

Research into 1,3,4-oxadiazole derivatives, including Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone, is ongoing due to their diverse biological effects . Future directions may include the development of new potent antiviral molecules , and further exploration of their potential as alkaline phosphatase inhibitors .

特性

IUPAC Name |

2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPXIAJUPYWBHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)